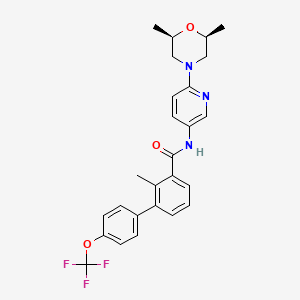
埃里斯莫德吉
描述
Erismodegib, also known as Sonidegib or LDE225, is an orally bioavailable, small molecule, Smoothened (SMO) receptor antagonist . It is used for the treatment of adults with a type of skin cancer, called basal cell carcinoma, that has spread to other parts of the body or that has come back after surgery or that your healthcare provider decides cannot be treated with surgery or radiation .
Synthesis Analysis
An efficient synthesis of Erismodegib (LDE225) requires no special conditions and is suitable for industrial production, with high yield .
Molecular Structure Analysis
The molecular formula of Erismodegib is C26H26F3N3O3 . It has a molar mass of 485.507 g/mol .
Chemical Reactions Analysis
The chlorine of 2-chloro-5-nitropyridine was displaced by 2,6-dimethylmorpholine and the nitro group reduced to give 3-amino-6-(2,6-dimethylmorpholino)pyridine .
Physical And Chemical Properties Analysis
Erismodegib has a density of 1.3±0.1 g/cm^3, a boiling point of 544.5±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C . Its molar refractivity is 126.7±0.3 cm^3 .
科学研究应用
Synthesis of Erismodegib
Erismodegib is synthesized through a highly efficient process that involves the displacement of the chlorine of 2-chloro-5-nitropyridine by 2,6-dimethylmorpholine and the reduction of the nitro group to give 3-amino-6-(2’,6’-dimethylmorpholino)pyridine . This synthesis procedure, which proceeds in high yield, does not require special conditions and is suitable for industrial production .
Hedgehog Signalling Pathway Antagonist
Erismodegib, also known as LDE225, is a potent and selective antagonist of the Hedgehog signalling pathway . It mainly binds to Smo to inhibit the Hedgehog signalling pathway for anticancer therapy .
Treatment of Medulloblastoma
Erismodegib is currently under phase III clinical investigation for the treatment of medulloblastoma . It has shown promising results in preclinical species with good pharmacokinetics and oral bioavailability .
Induction of Cell Cycle Arrest and Apoptosis
Research has shown that Erismodegib can induce cell cycle arrest and apoptosis in various cancer cells, including glioblastoma, prostate cancer, and renal cell carcinoma .
Treatment of Basal Cell Carcinoma
Erismodegib has been approved by the FDA for the treatment of recurrent locally advanced basal cell carcinoma after surgery or radiation therapy .
Combination Therapy with 5-Azacytidine
Erismodegib has shown synergistic activity when used in combination with 5-Azacytidine, a chemotherapy drug, in acute myeloid leukemia (AML) cell lines .
Industrial Production
The synthesis procedure of Erismodegib is suitable for industrial production as it proceeds in high yield and does not require special conditions .
作用机制
Target of Action
Erismodegib, also known as Vismodegib, primarily targets the Smoothened Homologue (SMO) . SMO is a transmembrane protein that plays a crucial role in the Hedgehog signaling pathway . This pathway is essential for organ and tissue development during embryogenesis and is active in certain adult tissues, including hair, skin, and stem cells .
Mode of Action
Erismodegib acts as a cyclopamine-competitive antagonist of SMO . By binding to SMO, it inhibits the Hedgehog signaling pathway . This inhibition prevents the activation of the transcription factors GLI1 and GLI2, thereby blocking the expression of tumor mediating genes within the Hedgehog pathway .
Biochemical Pathways
The primary biochemical pathway affected by Erismodegib is the Hedgehog signaling pathway . This pathway is crucial for cell growth, differentiation, apoptosis, and self-renewal during embryogenesis . In more than 90% of basal cell carcinomas, the Hedgehog signaling pathway is abnormally upregulated . By inhibiting SMO, Erismodegib prevents the abnormal activation of this pathway, thereby controlling the growth and proliferation of basal cells .
Pharmacokinetics
Erismodegib exhibits good pharmacokinetics and oral bioavailability
Result of Action
The primary result of Erismodegib’s action is the inhibition of tumor growth, specifically in basal-cell carcinoma . By inhibiting the Hedgehog signaling pathway, Erismodegib prevents the expression of tumor mediating genes, thereby controlling the growth and proliferation of basal cells . This makes it an effective treatment for patients with locally advanced or metastatic basal cell carcinoma .
安全和危害
未来方向
Erismodegib is currently being investigated as a potential treatment for various types of cancer, including pancreatic cancer, breast cancer, basal cell carcinoma of the skin, small cell lung cancer, and others . Further studies of real-world experiences are needed to better understand the correct management of the drug, alternative dosing regimens, and differences with other Hedgehog inhibitors .
属性
IUPAC Name |
N-[6-[(2S,6R)-2,6-dimethylmorpholin-4-yl]pyridin-3-yl]-2-methyl-3-[4-(trifluoromethoxy)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26F3N3O3/c1-16-14-32(15-17(2)34-16)24-12-9-20(13-30-24)31-25(33)23-6-4-5-22(18(23)3)19-7-10-21(11-8-19)35-26(27,28)29/h4-13,16-17H,14-15H2,1-3H3,(H,31,33)/t16-,17+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZJRYRQSPEMTK-CALCHBBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=C(C=C2)NC(=O)C3=CC=CC(=C3C)C4=CC=C(C=C4)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=NC=C(C=C2)NC(=O)C3=CC=CC(=C3C)C4=CC=C(C=C4)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501009335 | |
| Record name | Sonidegib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501009335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The hedgehog pathway is involved in many human cancers. Sonidegib effectively inhibits the regulator called smoothened (Smo), preventing the hedgehog pathway from functioning. As a result, tumours that depend on the hedgehog pathway are unable to grow. (1) | |
| Record name | Sonidegib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09143 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Sonidegib | |
CAS RN |
956697-53-3 | |
| Record name | Sonidegib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=956697-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sonidegib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956697533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sonidegib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09143 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sonidegib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501009335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Erismodegib | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SONIDEGIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RLU3VTK5M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Erismodegib is a potent and selective small-molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway. [, , ] By binding to SMO, Erismodegib prevents the activation of downstream Gli transcription factors (Gli1, Gli2). [, ] This inhibition leads to the suppression of Hh target genes involved in various cellular processes, including proliferation, survival, stem cell self-renewal, epithelial-mesenchymal transition (EMT), and angiogenesis. [, , ]
A: While the research papers provided don't delve into detailed spectroscopic data, the molecular formula of Erismodegib is C24H28N6O. Its molecular weight is 416.52 g/mol. []
A: In vitro studies have demonstrated that Erismodegib effectively inhibits cell viability, neurosphere formation, and Gli transcriptional activity in various cancer cell lines, including glioblastoma, prostate cancer, and mantle cell lymphoma. [, , , , ] Moreover, Erismodegib induces apoptosis in these cell lines. [, , , ]
A: While the provided research papers don't extensively discuss resistance mechanisms, they acknowledge that acquired resistance to SMO inhibitors, including Erismodegib, can occur. [, ] The development of resistance to SMO inhibitors is complex and can involve mutations in SMO itself or activation of alternative signaling pathways. [, ] Further research is crucial for understanding and overcoming resistance to Erismodegib.
ANone: Although this set of research articles focuses on the molecular mechanisms and efficacy of Erismodegib, they do not extensively cover its toxicology and safety profile. Further research and clinical trials provide more comprehensive data on these aspects.
A: While the provided research papers don’t delve into specific clinical trial data, they mention that Erismodegib has been investigated in clinical trials for various cancers. [, ] In fact, Erismodegib (under the trade name Erivedge) received approval from the U.S. Food and Drug Administration (FDA) for treating advanced basal cell carcinoma. []
A: Research is ongoing to identify and develop novel Hh pathway inhibitors with improved efficacy and safety profiles. [] This includes exploring agents that target components downstream of SMO, such as Gli transcription factors. [, ] Combining Erismodegib with other therapeutic agents, such as autophagy inhibitors or cytotoxic nanoparticles, is also being investigated to enhance its efficacy. [, ]
A: The development of Erismodegib represents a significant milestone in targeting the Hh pathway for cancer therapy. [] Its discovery stemmed from a deep understanding of the Hh signaling pathway and its role in cancer development. [, ] The approval of Erismodegib for treating basal cell carcinoma highlights its clinical significance and paves the way for further exploration of Hh inhibitors in oncology. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



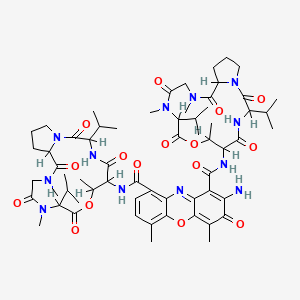
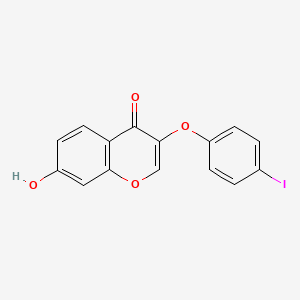
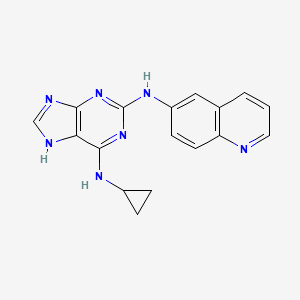
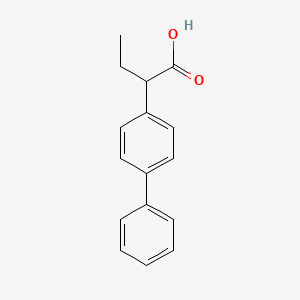
![(9,19-Dihydroxy-11,17-dimethyl-3,5,7,15,21-pentaoxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-2(13),8,10,12(26),16(25),17,19-heptaen-24-yl) acetate](/img/structure/B1684239.png)
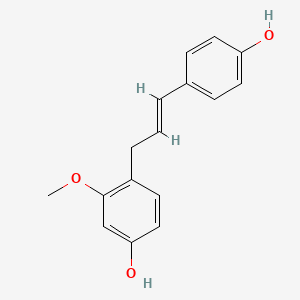


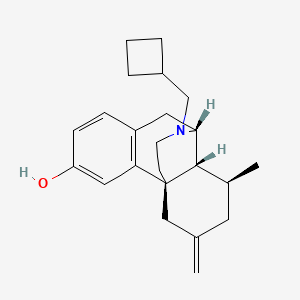


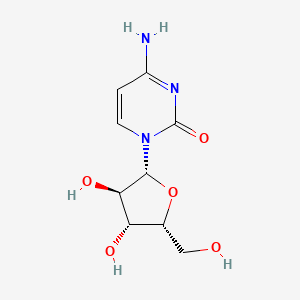
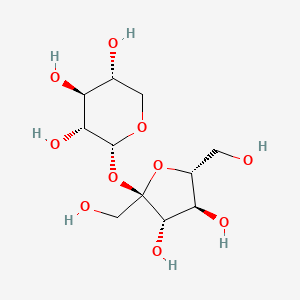
![1-Ethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(1-ethylpyridin-1-ium-4-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]pyridin-1-ium;dibromide](/img/structure/B1684252.png)